molecular formula C23H24N4O5 B15218331 2-[(6-Amino-3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidin-5-yl)carbamoyl]-6-(propan-2-yl)phenyl acetate CAS No. 301206-06-4

2-[(6-Amino-3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidin-5-yl)carbamoyl]-6-(propan-2-yl)phenyl acetate

カタログ番号: B15218331
CAS番号: 301206-06-4
分子量: 436.5 g/mol
InChIキー: JEWVSOIICLDQJA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a pyrimidine derivative featuring a tetrahydropyrimidinone core substituted with an amino group at position 6, a methyl group at position 3, and a phenyl group at position 1. The carbamoyl (-CONH2) and 6-(propan-2-yl)phenyl acetate substituents at positions 5 and 2, respectively, confer unique physicochemical and biological properties. Its synthesis likely involves alkylation or acylation of a pyrimidine precursor, followed by purification via column chromatography or recrystallization .

特性

CAS番号

301206-06-4

分子式

C23H24N4O5

分子量

436.5 g/mol

IUPAC名

[2-[(4-amino-1-methyl-2,6-dioxo-3-phenylpyrimidin-5-yl)carbamoyl]-6-propan-2-ylphenyl] acetate

InChI

InChI=1S/C23H24N4O5/c1-13(2)16-11-8-12-17(19(16)32-14(3)28)21(29)25-18-20(24)27(15-9-6-5-7-10-15)23(31)26(4)22(18)30/h5-13H,24H2,1-4H3,(H,25,29)

InChIキー

JEWVSOIICLDQJA-UHFFFAOYSA-N

正規SMILES

CC(C)C1=C(C(=CC=C1)C(=O)NC2=C(N(C(=O)N(C2=O)C)C3=CC=CC=C3)N)OC(=O)C

製品の起源

United States

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analysis

The compound belongs to the dihydropyrimidinone (DHPM) family, which is widely studied for diverse bioactivities. Below is a comparative analysis with structurally analogous compounds:

Compound Key Substituents Biological Activity Solubility/Stability Reference
Target Compound 5-carbamoyl, 2-(6-isopropylphenyl acetate), 1-phenyl, 3-methyl Not explicitly reported (inferred: potential antimicrobial/kinase inhibition) Moderate lipophilicity (acetate ester); stability under acidic conditions likely
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1) Thioether linkage, thietane-3-yloxy group Antibacterial (tested against S. aureus and E. coli) Higher polarity (thioether) may reduce membrane permeability
[(6-Amino-3-ethyl-2,4-dioxo-1-propyl-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl]acetic acid Sulfonyl acetic acid group, 1-propyl, 3-ethyl Not reported; sulfonyl groups often enhance solubility and enzyme binding High solubility (sulfonic acid); pH-sensitive
6-Amino-3-(propan-2-yl)-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile Pyrano-pyrazole fused ring, trimethoxyphenyl, isopropyl Anticancer (inferred from structural analogs) Low solubility (nitrile and hydrophobic substituents)
2-Ethyl-(5-cyano-4-oxo-6-phenyl-1,4-dihydropyrimidin-2-ylthio) acetate (5a) Thioester, cyano group, ethyl chain Moderate antibacterial activity (Gram-positive bacteria) Hydrolytically unstable (thioester)

Key Findings:

Substituent Impact on Bioactivity: The carbamoyl group in the target compound may enhance hydrogen bonding with biological targets (e.g., enzymes or bacterial cell walls) compared to thioether or sulfonyl groups in analogs like Compound 1 or .

Synthetic Yield and Purity :

  • The target compound’s synthesis likely mirrors methods for 5a–5d (75–85% yields via alkylation in DMF), but its purification may require specialized chromatographic techniques due to steric hindrance from the phenyl and isopropyl groups .

Stability and Solubility :

  • Unlike thioesters (e.g., 5a), the acetate ester in the target compound is less prone to hydrolysis, enhancing stability in physiological conditions .
  • Compared to sulfonic acid derivatives , the target compound’s solubility in aqueous media is likely lower, necessitating formulation adjustments for drug delivery.

Q & A

Q. What are the established synthetic pathways for this tetrahydropyrimidine derivative, and how can reaction yields be optimized?

The compound can be synthesized via Biginelli-like multicomponent reactions, utilizing aldehydes, urea/thiourea, and β-keto esters. For example, methyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate analogs are prepared using benzaldehyde and optimized via reflux in ethanol with catalytic HCl . Yield optimization often involves adjusting stoichiometry, solvent polarity, and temperature. Pd(II) acetate and NaHCO₃ have been used in coupling reactions for related pyrimidines to achieve ~51% yields under sealed-tube conditions .

Q. Which analytical techniques are critical for structural characterization of this compound?

X-ray crystallography is definitive for confirming regioselectivity and stereochemistry, as demonstrated for dihydropyrimidine derivatives . NMR (¹H/¹³C, COSY, HSQC) resolves tautomeric forms and substituent orientation, particularly for carbamoyl and acetate groups. Mass spectrometry validates molecular weight, while IR identifies carbonyl (C=O) and amino (N-H) functional groups .

Q. How should researchers design initial biological activity assays for this compound?

Prioritize in vitro antimicrobial and cytotoxicity assays using Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and cancer cell lines (e.g., HeLa, MCF-7). Structural analogs with phenyl and carbamoyl groups show moderate antibacterial activity (MIC: 8–32 µg/mL) and cytotoxicity (IC₅₀: 10–50 µM) . Include positive controls (e.g., ampicillin, cisplatin) and dose-response curves to establish baseline efficacy.

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing the tetrahydropyrimidine core be addressed?

Regioselectivity in pyrimidine ring formation is influenced by electron-withdrawing/donating substituents. For example, 3-methyl and 6-amino groups direct carbamoyl addition to the C5 position. Computational modeling (DFT, molecular electrostatic potential maps) predicts reactive sites, while steric effects from the 1-phenyl group can be mitigated using bulky solvents (e.g., 2-methyltetrahydrofuran) .

Q. What computational strategies are effective for studying this compound’s interaction with biological targets?

Molecular docking (AutoDock Vina, Schrödinger) against enzymes like dihydrofolate reductase (DHFR) or bacterial topoisomerases can predict binding modes. MD simulations (GROMACS) assess stability of ligand-protein complexes over 100-ns trajectories. QSAR models using Hammett constants for substituents (e.g., -OAc, -NH₂) correlate with experimental IC₅₀ values .

Q. How should contradictory data in biological assays be analyzed?

Contradictions (e.g., high in vitro activity but low in vivo efficacy) require revisiting assay conditions. Check solubility (via HPLC-UV) in DMSO/PBS buffers and plasma stability (LC-MS). For example, acetylated phenyl groups may hydrolyze in serum, altering bioavailability . Use orthogonal assays (e.g., SPR for binding affinity) to validate target engagement.

Q. What methodologies optimize the compound’s stability under physiological conditions?

Accelerated stability studies (40°C/75% RH for 1 month) with HPLC monitoring identify degradation products (e.g., hydrolysis of the acetate group). Lyophilization or formulation with cyclodextrins improves aqueous stability. Membrane separation technologies (e.g., ultrafiltration) isolate stable conformers .

Q. How can synthetic byproducts be minimized during large-scale reactions?

Employ flow chemistry with immobilized catalysts (e.g., Pd on alumina) to reduce side reactions. Process analytical technology (PAT) like in-line FTIR monitors intermediate formation. For example, 2,4-dioxo byproducts are suppressed by maintaining pH < 3 during cyclocondensation .

Methodological Considerations

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

Use CRISPR-Cas9 knockout models to confirm target dependency. For instance, DHFR-knockout cell lines can test rescue upon compound treatment. Phosphoproteomics (LC-MS/MS) and transcriptomics (RNA-seq) identify downstream pathways .

Q. Which separation techniques are optimal for purifying this compound from reaction mixtures?

Preparative HPLC with C18 columns (acetonitrile/water + 0.1% TFA) resolves polar impurities. For diastereomers, chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) achieve >98% enantiomeric excess. Centrifugal partition chromatography (CPC) is scalable for gram-scale purification .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。